N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide
Description
Properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O4S3/c1-24(11-14-3-2-10-28-14)31(26,27)15-6-4-13(5-7-15)19(25)23-20-22-16(12-29-20)17-8-9-18(21)30-17/h2-10,12H,11H2,1H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPHNACVMGAABB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazole Ring: Starting with a chlorothiophene derivative, the thiazole ring is formed through a cyclization reaction involving a suitable thioamide.
Attachment of the Benzamide Group: The thiazole intermediate is then reacted with a benzoyl chloride derivative to introduce the benzamide moiety.
Introduction of the Sulfamoyl Group: The final step involves the reaction of the intermediate with a furan-2-ylmethylamine and methylsulfonyl chloride to form the desired sulfamoylbenzamide structure.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and rigorous purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and sulfamoyl groups.
Reduction: Reduction reactions can target the nitro groups if present in derivatives of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and heterocycles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products: The major products of these reactions depend on the specific conditions and reagents used but can include various oxidized or reduced forms of the original compound, as well as substituted derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Material Science:
Biology:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals, particularly for targeting specific enzymes or receptors.
Industry:
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action for N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Spectral Comparison
| Feature | Target Compound | Analogues [7–9] (Triazole-thiones) |
|---|---|---|
| Core Heterocycle | Thiazole-thiophene | 1,2,4-Triazole |
| Sulfonyl Group | N-Methyl-N-(furan-2-ylmethyl)sulfamoyl | 4-X-Phenylsulfonyl (X = H, Cl, Br) |
| IR C=O Stretch | ~1660–1680 cm⁻¹ (predicted, amide) | Absent (cyclized triazole) |
| IR C=S Stretch | ~1240–1260 cm⁻¹ (predicted, sulfamoyl) | 1247–1255 cm⁻¹ (triazole-thione) |
| Tautomerism | Unconfirmed (thione possible) | Thione confirmed |
Table 2: Substituent Effects on Stability
| Compound Type | Halogen Substituent | Impact on Properties |
|---|---|---|
| Target | 5-Chlorothiophene | Enhances lipophilicity; may affect π-stacking |
| Analogues [7–9] | 4-Cl/Br-Ph | Increases molecular weight and polarity |
Research Findings and Limitations
- Analogues [7–15] : Demonstrated synthetic versatility in forming S-alkylated triazoles, with stability confirmed via NMR and IR .
- Target Compound: No direct data on yield, purity, or activity. Its structural complexity suggests challenges in purification (e.g., column chromatography for sulfamoyl intermediates).
Biological Activity
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide is a synthetic compound that exhibits notable biological activities, primarily in the realms of anti-inflammatory and analgesic effects. This compound belongs to a class of thiazole derivatives, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The compound features several important structural elements:
- Thiazole ring : Contributes to biological activity.
- Chlorothiophene moiety : Enhances solubility and stability.
- Furan group : Potentially involved in various interactions with biological targets.
The biological activity of this compound is believed to stem from its ability to inhibit key enzymes involved in inflammatory pathways, particularly cyclooxygenase (COX) and lipoxygenase (LOX):
-
COX Inhibition :
- The compound acts as a selective inhibitor of COX-2, an enzyme that plays a critical role in the inflammatory response.
- IC50 values for related compounds have shown promising results, suggesting that this compound may exhibit similar or enhanced inhibition.
-
LOX Inhibition :
- LOX is another target implicated in inflammation. Compounds with similar structures have demonstrated significant inhibitory effects on LOX, indicating potential for this compound as well.
In Vitro Studies
In vitro studies have assessed the anti-inflammatory potential of thiazole derivatives through various assays:
| Compound | Target Enzyme | IC50 Value (µM) |
|---|---|---|
| N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-benzamide | COX-2 | 0.76 - 9.01 |
| N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-benzamide | LOX | 23.08 - 38.46 |
These values indicate that the compound is a potent inhibitor of COX enzymes compared to standard drugs like celecoxib and zileuton.
In Vivo Studies
Animal models have been used to evaluate the analgesic and anti-inflammatory effects of this compound:
-
Analgesic Effect :
- The hot plate method was employed, demonstrating significant pain relief at various dosages (5, 10, and 20 mg/kg).
-
Anti-inflammatory Effect :
- Carrageenan-induced inflammation models showed reduced swelling and inflammation when treated with the compound.
Case Studies and Research Findings
Recent studies have focused on modifying thiazole derivatives to enhance their therapeutic profiles:
- Modification of Thiazole Derivatives :
-
Comparative Analysis :
- A comparative study highlighted that compounds with similar structural features exhibited varying degrees of biological activity, emphasizing the importance of functional group positioning on efficacy .
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide?
- Methodology : The compound can be synthesized via sequential N-acylation and sulfamoylation. For example:
- Step 1 : React 5-chlorothiophen-2-amine with a thiazole-forming reagent (e.g., α-haloketones) to generate the thiazole core .
- Step 2 : Introduce the sulfamoyl group using sulfamoyl chloride derivatives in the presence of a base (e.g., triethylamine) in anhydrous dioxane or THF. Ultrasonication with DMAP in DCM enhances reaction efficiency .
- Step 3 : Couple the sulfamoyl intermediate with a benzamide fragment via nucleophilic acyl substitution in pyridine or DMF .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Primary Methods :
- NMR Spectroscopy : Confirm regiochemistry of thiazole and sulfamoyl groups. For example, NMR detects aromatic protons (δ 6.5–8.5 ppm), while NMR identifies carbonyl (C=O, ~165–170 ppm) and sulfonamide (SO, ~55–60 ppm) groups .
- IR Spectroscopy : Validate amide (C=O stretch ~1650 cm) and sulfonamide (S=O stretch ~1150–1350 cm) functionalities .
- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring isotopic patterns match theoretical values .
Q. How does the presence of the 5-chlorothiophene moiety influence reactivity?
- Impact : The electron-withdrawing chlorine atom enhances electrophilic substitution on the thiophene ring, directing reactions to the 3-position. This affects coupling efficiency during thiazole formation .
Advanced Questions
Q. How can reaction yields be optimized for the sulfamoylation step?
- Optimization Strategies :
-
Solvent Effects : Use polar aprotic solvents (e.g., DCM or THF) to stabilize intermediates. Ultrasonication reduces reaction time by improving mass transfer .
-
Catalysis : DMAP (4-dimethylaminopyridine) accelerates sulfamoylation by activating the sulfamoyl chloride .
-
Temperature Control : Maintain 0–5°C during reagent addition to minimize side reactions .
- Data-Driven Adjustment : Compare yields under varying conditions (Table 1).
Table 1 : Sulfamoylation Optimization
Condition Yield (%) Purity (%) Reference DCM, RT, no catalyst 45 85 THF, 0°C, DMAP 78 92 Ultrasonication, DCM 82 95
Q. How to resolve contradictions in spectral data interpretation for structural confirmation?
- Case Study : Discrepancies in NMR chemical shifts may arise from dynamic exchange processes (e.g., hindered rotation in sulfonamides).
- Resolution :
- Variable Temperature (VT) NMR : Perform experiments at −40°C to slow exchange and split broad peaks into distinct signals .
- 2D NMR (COSY, HSQC) : Assign overlapping aromatic protons via correlation spectroscopy .
- X-ray Crystallography : Resolve ambiguities by determining crystal structure, as done for analogous benzamide derivatives .
Q. What are the mechanistic implications of intermolecular hydrogen bonding in the solid state?
- Structural Insights : The sulfonamide group participates in N–H···N hydrogen bonds with the thiazole nitrogen, forming centrosymmetric dimers. Additional C–H···O/F interactions stabilize crystal packing .
- Functional Relevance : Hydrogen bonding networks may correlate with solubility and thermal stability, critical for formulation in biological assays .
Methodological Recommendations
- Synthetic Protocol Validation : Cross-validate yields and purity using orthogonal techniques (e.g., HPLC vs. NMR integration) .
- Advanced Characterization : Employ X-ray crystallography for unambiguous structural assignment, especially when spectral data are ambiguous .
- Reaction Monitoring : Use in-situ IR or Raman spectroscopy to track intermediate formation in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
